2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrano[3,2-c]pyridine core
Preparation Methods
The synthesis of 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate (K2CO3) to form an intermediate. This intermediate then undergoes further reactions with various reagents to form the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not well-understood, but it likely involves interactions with various molecular targets and pathways. The presence of multiple methoxy groups and the pyrano[3,2-c]pyridine core suggests that it could interact with enzymes, receptors, or other proteins in biological systems. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives and compounds with multiple methoxy groups. For example:
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but a different core structure.
Pyrano[2,3-h]coumarin derivatives: Compounds with a similar pyrano core but different substituents.
Properties
Molecular Formula |
C29H31N3O7 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H31N3O7/c1-16-11-22-26(29(33)32(16)10-9-17-7-8-20(34-2)21(12-17)35-3)25(19(15-30)28(31)39-22)18-13-23(36-4)27(38-6)24(14-18)37-5/h7-8,11-14,25H,9-10,31H2,1-6H3 |
InChI Key |
UUNQXVCDWFIHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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